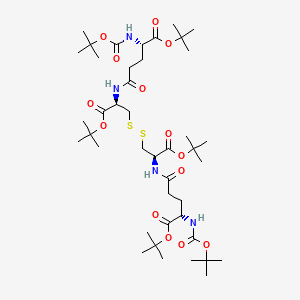
Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu” is a synthetic peptide derivative. It is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups and tert-butyl (OtBu) ester groups. These protecting groups are commonly used in peptide synthesis to protect functional groups from unwanted reactions during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu” typically involves the following steps:
Protection of Amino Acids: The amino acids glutamic acid and cysteine are protected using Boc and OtBu groups. This is achieved by reacting the amino acids with tert-butyl chloroformate (Boc-Cl) and tert-butyl alcohol (OtBu-OH) in the presence of a base such as triethylamine (TEA).
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of “this compound” follows similar steps but on a larger scale. Automated peptide synthesizers and large-scale chromatography systems are used to ensure efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu” can undergo various chemical reactions, including:
Deprotection Reactions: The Boc and OtBu protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation: The cysteine residue can undergo oxidation to form disulfide bonds, which are important for the structural stability of peptides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the protected groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing Boc and OtBu groups.
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Deprotected Peptide: Removal of Boc and OtBu groups yields the free peptide.
Disulfide-Linked Peptide: Oxidation of cysteine residues results in the formation of disulfide bonds.
Applications De Recherche Scientifique
The compound “Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu” has several scientific research applications:
Peptide Synthesis: It is used as an intermediate in the synthesis of more complex peptides and proteins.
Biological Studies: The compound is used in studies involving peptide-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Drug Development: It serves as a building block for the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of “Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu” depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or other proteins through its peptide backbone and functional groups. These interactions can modulate biological pathways and processes, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-D-Glu-OBzl: A similar compound with a benzyl ester group instead of a tert-butyl ester group.
Boc-Glu-OtBu: A related compound with a single glutamic acid residue protected by Boc and OtBu groups.
Boc-Cys-OtBu: A compound with a cysteine residue protected by Boc and OtBu groups.
Uniqueness
“Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu” is unique due to its specific combination of protected glutamic acid and cysteine residues. This combination allows for specific interactions and reactions that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C42H74N4O14S2 |
|---|---|
Poids moléculaire |
923.2 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-[[(2R)-3-[(2-methylpropan-2-yl)oxy]-2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C42H74N4O14S2/c1-37(2,3)55-31(49)25(45-35(53)59-41(13,14)15)19-21-29(47)43-27(33(51)57-39(7,8)9)23-61-62-24-28(34(52)58-40(10,11)12)44-30(48)22-20-26(32(50)56-38(4,5)6)46-36(54)60-42(16,17)18/h25-28H,19-24H2,1-18H3,(H,43,47)(H,44,48)(H,45,53)(H,46,54)/t25-,26-,27-,28-/m0/s1 |
Clé InChI |
IUUKMHXZWKEFMJ-LJWNLINESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CCC(=O)N[C@@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)C(CCC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


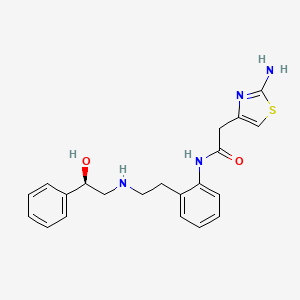
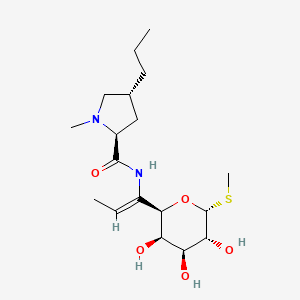
![2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)


![2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13433650.png)
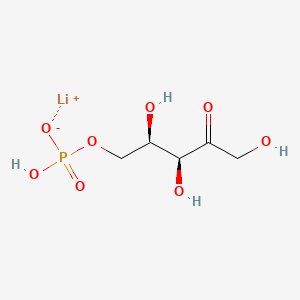
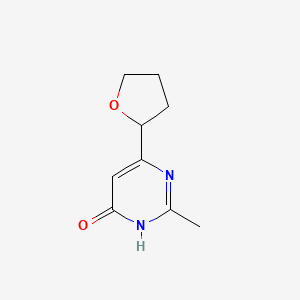
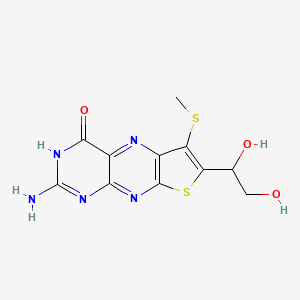
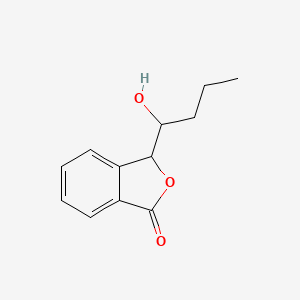
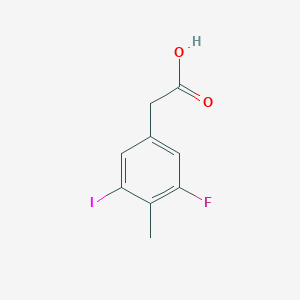

![4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid](/img/structure/B13433694.png)
![[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid](/img/structure/B13433700.png)
